5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a compound belonging to the chromene family, characterized by its unique structure and diverse biological activities. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is C11H10O5, and it has a molecular weight of 206.15 g/mol. It is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties, making it a subject of ongoing research in pharmacology and organic synthesis .
5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is classified as a chromone derivative, which is part of a larger class of compounds known for their aromatic properties and biological activities. Chromones are often explored for their roles in natural products and synthetic chemistry, particularly in drug discovery .
The synthesis of 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of substituted resorcinols with malononitriles or similar compounds under specific conditions. Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction times.
The structural representation of 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid can be described using various notations:
InChI=1S/C11H10O5/c1-15-7-3-2-4-8(10(12)13)6(11(14)16)9(7)5/h2-5H,1H3,(H,12,13)
C1=CC(=C2C(=C1)OC(=CC2=O)C(=O)O)O
The compound's melting point is reported between 252°C and 253°C . The InChI Key for this compound is QNYIZIMKWGODMU-UHFFFAOYSA-N
, which serves as a unique identifier in chemical databases.
5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The versatility of the chromone scaffold allows for extensive modifications that can lead to derivatives with tailored properties for specific applications in medicinal chemistry.
The mechanism of action for 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid primarily involves its interaction with biological targets at the molecular level. Its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Research indicates that compounds within this class can modulate various signaling pathways associated with inflammation and cancer progression. The specific pathways affected depend on the substituents present on the chromone scaffold .
These properties are crucial for determining the compound's behavior under various conditions and its suitability for different applications .
5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid has several notable applications:
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 334-20-3
CAS No.: 4300-27-0